Home > Products > Screening Compounds P139992 > NVP CXCR2 antagonist 14
NVP CXCR2 antagonist 14 -

NVP CXCR2 antagonist 14

Catalog Number: EVT-1535369
CAS Number:
Molecular Formula: C19H14F2N4OS
Molecular Weight: 384.4048
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP CXCR2 antagonist 14 is a novel potent, orally bioavailable CXCR2 receptor antagonist.
Overview

NVP CXCR2 antagonist 14 is a selective antagonist targeting the chemokine receptor CXCR2, which is implicated in various inflammatory processes and pain pathways. This compound is part of a broader class of chemokine receptor antagonists that aim to block the signaling pathways activated by chemokines, particularly in the context of neuropathic pain and other inflammatory conditions. The development of NVP CXCR2 antagonist 14 is significant due to its potential therapeutic applications in managing pain and inflammation.

Source

NVP CXCR2 antagonist 14 has been studied extensively in preclinical models, particularly in research focusing on its effects on neuropathic pain and its interaction with various chemokines. The compound has been referenced in multiple studies, including those examining its efficacy in reducing pain-related behaviors in animal models of neuropathy .

Classification

NVP CXCR2 antagonist 14 falls under the category of pharmacological agents specifically designed to inhibit the activity of G protein-coupled receptors, particularly the chemokine receptor CXCR2. This classification places it among other therapeutic agents aimed at modulating immune responses and managing pain through receptor antagonism.

Synthesis Analysis

Methods

The synthesis of NVP CXCR2 antagonist 14 involves several key steps typically associated with organic synthesis methodologies. While specific synthetic routes for this compound are not detailed in the available literature, compounds of this class are generally synthesized through:

  • Coupling Reactions: Utilizing coupling agents to link various functional groups.
  • Functional Group Modifications: Introducing or modifying functional groups to enhance receptor binding affinity.
  • Purification Techniques: Employing chromatography methods to isolate the desired product from reaction mixtures.

Technical Details

The synthesis may involve standard laboratory techniques such as:

  • Refluxing: Heating reactions under reflux conditions to facilitate chemical transformations.
  • Solvent Extraction: Separating organic compounds from aqueous solutions.
  • Crystallization: Purifying the final product by recrystallization from appropriate solvents.
Molecular Structure Analysis

Structure

The molecular structure of NVP CXCR2 antagonist 14 features several key components that contribute to its biological activity. While specific structural details (such as molecular formula and 3D conformation) are not provided here, compounds in this class typically exhibit:

  • A core scaffold that interacts with the CXCR2 binding site.
  • Substituents that enhance selectivity and potency against the receptor.

Data

Chemical Reactions Analysis

Reactions

NVP CXCR2 antagonist 14 participates in several chemical reactions relevant to its function:

  • Binding Interactions: The primary reaction involves binding to the CXCR2 receptor, inhibiting its activation by endogenous ligands such as chemokines.
  • Inhibition Mechanisms: The compound may also undergo conformational changes upon binding that stabilize inactive states of the receptor.

Technical Details

Understanding these interactions often requires advanced techniques such as:

  • Surface Plasmon Resonance: To study binding kinetics.
  • Molecular Docking Studies: To predict how well the compound fits into the receptor's active site.
Mechanism of Action

Process

NVP CXCR2 antagonist 14 exerts its pharmacological effects primarily through competitive inhibition of the CXCR2 receptor. By blocking this receptor:

  • It prevents chemokine-induced signaling pathways that contribute to inflammation and pain.
  • It may also modulate downstream signaling cascades involved in neuronal excitability and immune cell recruitment.

Data

Research has shown that administration of NVP CXCR2 antagonist 14 leads to significant reductions in pain-related behaviors in animal models, indicating its effectiveness as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as color, state (solid or liquid), and odor are not detailed, compounds like NVP CXCR2 antagonist 14 generally exhibit:

  • Stability under standard laboratory conditions.
  • Solubility characteristics that facilitate formulation into pharmaceutical preparations.

Chemical Properties

Chemical properties include:

  • Acidity/Basicity: Determining how it interacts with biological systems.
  • Reactivity: Understanding how it might react with other compounds or biological molecules.

Relevant data for these properties would typically be derived from experimental studies or computational predictions.

Applications

NVP CXCR2 antagonist 14 has potential applications in various scientific fields:

  • Pain Management: Particularly for neuropathic pain conditions where traditional analgesics may be ineffective.
  • Inflammatory Diseases: As a therapeutic agent for conditions characterized by excessive inflammation due to chemokine signaling.
  • Research Tool: Used in studies investigating the role of chemokines in disease processes, providing insights into new therapeutic strategies.
Introduction to CXCR2 Receptor Biology and Pathological Relevance

Structural and Functional Characteristics of CXCR2 Receptor

CXCR2 is a class A G protein-coupled receptor (GPCR) characterized by seven transmembrane domains (7-TM), an extracellular N-terminus, and an intracellular C-terminus. This structural configuration enables its interaction with CXC chemokines containing the Glu-Leu-Arg (ELR) motif, including CXCL1, CXCL2, and CXCL3 [2] [6]. Key functional domains include:

  • Ligand-binding pocket: Formed by transmembrane helices 2, 3, and 6, with critical residues Asp112 and Tyr115 facilitating high-affinity interactions with ELR+ chemokines [2].
  • Intracellular signaling domains: Features a DRY motif (Asp-Arg-Tyr) in the second intracellular loop, essential for Gαi coupling and downstream signal transduction [6].
  • Post-translational modifications: Phosphorylation sites in the C-terminal tail regulate β-arrestin recruitment and receptor internalization [9].

CXCR2 is constitutively expressed in the nervous system, localized to dorsal root ganglion (DRG) neurons (particularly CGRP⁺ nociceptors and NF200⁺ myelinated neurons), astrocytes, and activated microglia [3] [7] [9]. Its expression is dynamically upregulated in neuropathological states, evidenced by 2–4-fold increases in spinal cord and DRG tissues following nerve injury [7] [10].

Table 1: Structural and Pharmacological Features of Select CXCR2 Antagonists

CompoundChemical ClassIC₅₀ vs. CXCR2Selectivity over CXCR1Key Structural Features
NVP CXCR2 20Allosteric inhibitor8–20 nM*>100-foldBicyclic heteroaromatic core
SB225002Urea derivative22–40 nM>150-foldN-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea
SB-265610Allosteric inhibitor3.7 nM>100-foldCyanoguanidine moiety
AZD5069Competitive antagonist<10 nM>500-foldPiperazine scaffold

*Values derived from functional calcium mobilization assays [2] [4] [8].

CXCR2 Signaling in Neuroinflammation and Pain Pathways

CXCR2 activation triggers multifaceted signaling cascades that amplify neuroimmune interactions:

  • G-protein dependent pathways: Ligand binding induces Gαi-mediated inhibition of adenylate cyclase, reducing intracellular cAMP. Concurrent Gβγ subunit release activates phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize calcium and activate protein kinase C (PKC) [6] [9].
  • Neuronal hyperexcitability: In DRG neurons, CXCR2 activation enhances transient receptor potential ankyrin 1 (TRPA1) channel activity through PKCε-dependent phosphorylation, lowering action potential thresholds. This manifests as mechanical allodynia and cold hypersensitivity in vivo [6] [7].
  • Glial amplification loops: Microglial CXCR2 activation induces p38 MAPK phosphorylation, driving synthesis of pro-nociceptive cytokines (TNF-α, IL-1β, IL-6) and chemokines (CCL2, CCL7). Astrocytic NFκB-dependent CXCL1 release establishes neuron-glia crosstalk in the periaqueductal gray, facilitating descending pain pathways [1] [9] [10].

In neuropathic pain models, CXCR2⁺ neuron density increases 3-fold in the dorsal horn after chronic constriction injury (CCI), coinciding with ERK1/2 phosphorylation and c-Fos expression in projection neurons [7] [9]. Pharmacological inhibition with NVP CXCR2 20 (10 µg, intrathecal) reduces pERK immunoreactivity by 60–75%, confirming its role in central sensitization [10].

CXCR2 Ligands (CXCL1-3) in Neuroimmune Crosstalk

ELR⁺ CXC chemokines exhibit distinct spatiotemporal expression profiles in neurological pathologies:

  • CXCL1 (GROα): Primarily astrocyte-derived, upregulated 12–24 hours post-injury. Mediates sustained spinal astrocyte-neuron signaling via neuronal CXCR2, potentiating NMDA receptor currents and central sensitization [5] [9].
  • CXCL2 (GROβ): Expressed in infiltrating macrophages and microglia. Induces neutrophil chemotaxis and microglial P2X4 receptor expression, amplifying spinal inflammatory responses [5] [10].
  • CXCL3 (GROγ): Produced by >50% of spinal microglia post-CCI. Shows earliest upregulation (6–8 hours) and strongest correlation with mechanical allodynia. Neutralizing anti-CXCL3 antibodies reduce pain behaviors by 80% in CCI models [5] [10].

Table 2: Functional Specialization of CXCR2 Ligands in Neuropathic Pain Models

LigandPrimary Cellular SourcePeak ExpressionKey Pain-Related FunctionsSensitivity to NVP CXCR2 20
CXCL1Astrocytes, fibroblasts24 h post-injuryEnhances NMDA currents; induces ERK/c-Fos in dorsal horn↓↓↓ (90% inhibition)*
CXCL2Macrophages, microglia12–48 hNeutrophil recruitment; microglial P2X4 activation↓↓ (70% inhibition)
CXCL3Microglia (>50%), mast cells6–8 hTriggers TRPA1-dependent neuronal hyperexcitability↓↓↓↓ (95% inhibition)

*Inhibition measured by ligand-induced calcium flux in DRG neurons [5] [6] [10].

Ligand-receptor interactions exhibit hierarchical signaling: CXCL3 demonstrates the highest efficacy for TRPA1 co-activation (EC₅₀ = 24.8 nM), while CXCL1 shows preferential recruitment of β-arrestin-dependent pathways. NVP CXCR2 20 potently inhibits all three ligands, with greatest efficacy against CXCL3-mediated signaling [5] [6] [10].

Table 3: Neuroimmune Modulation by NVP CXCR2 20 in Preclinical Studies

Experimental ModelTreatment ProtocolKey OutcomesProposed Mechanism
CCI (rat)10 μg/5μL i.t. daily × 7d↓ Mechanical allodynia 75%; ↓ thermal hyperalgesia 80%Suppressed spinal IL-1β/IL-6 mRNA; reduced CCL2/CCL7
Spinal Nerve Ligation (rat)20 μg/5μL single i.t.Restored paw withdrawal threshold 6h post-injection (p<0.001)Blocked microglial Iba-1⁺ activation
LPS-primed microglia (in vitro)1μM pre-treatment↓ TNF-α (82%); ↓ IL-6 (75%); ↓ IL-1β (68%) productionInhibited p38 MAPK phosphorylation
Gout arthritis (mouse)2 mg/kg i.p.↓ Joint neutrophil infiltration (60%); reversed TRPA1 hyperexcitabilityBlocked CXCL5-CXCR2 axis in DRG neurons

Data synthesized from [1] [3] [6].

Synthesis of Key Findings:

  • Neuron-specific signaling: 97.3% of joint-innervating DRG neurons express CXCR2, with co-localization in TRPV1⁺/TRPA1⁺ nociceptors. Intraneuronal calcium fluxes induced by CXCL3 are abolished by NVP CXCR2 20 [6] [10].
  • Transcriptional reprogramming: Repeated NVP CXCR2 20 administration downregulates pronociceptive genes (IL-1β, IL-6, CCL2) in spinal cord by 4–7-fold, while upregulating anti-nociceptive IL-10 in astrocytes [3] [10].
  • Systemic efficacy: Intraperitoneal NVP CXCR2 20 (5 mg/kg) attenuates mechanical allodynia by 60%, demonstrating blood-nerve barrier penetration [10].

These findings position NVP CXCR2 20 as a promising template for targeting neuroimmune crosstalk in chronic pain, with superior selectivity for CXCL3-mediated neuronal sensitization.

Properties

Product Name

NVP CXCR2 antagonist 14

IUPAC Name

2-Benzyl-5-((2,3-difluorobenzyl)thio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Molecular Formula

C19H14F2N4OS

Molecular Weight

384.4048

InChI

InChI=1S/C19H14F2N4OS/c20-14-8-4-7-13(18(14)21)11-27-16-10-17(26)25-19(23-16)22-15(24-25)9-12-5-2-1-3-6-12/h1-8,10,26H,9,11H2

InChI Key

DAIJLANCVCVXRN-UHFFFAOYSA-N

SMILES

OC1=CC(SCC2=CC=CC(F)=C2F)=NC3=NC(CC4=CC=CC=C4)=NN13

Solubility

Soluble in DMSO

Synonyms

NVP CXCR2 antagonist 14

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.